Lithium thiocyanate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;thiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVNJAFDYEXLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(#N)[S-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2LiNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583532 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-85-7 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystallographic and Structural Elucidation of Lithium Thiocyanate Hydrate Systems
Polymorphism and Temperature-Dependent Phase Transitions in Lithium Thiocyanate (B1210189) Monohydrate (LiSCN·1H₂O)
Lithium thiocyanate monohydrate is a notable example of polymorphism, existing in at least two distinct crystalline forms, the α-phase and the β-phase. mdpi.com A reversible phase transition occurs between these two polymorphs at approximately 49 °C. researchgate.netresearchgate.net
At ambient temperatures, lithium thiocyanate monohydrate crystallizes in the monoclinic space group C2/m, designated as the α-phase. researchgate.netresearchgate.net This structure is characterized by its specific lattice parameters.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 15.0271(3) Å |
| b | 7.59742(1) Å |
| c | 6.70700(1) Å |
| β | 96.1470(6)° |
| Volume | 761.32(2) ų |
Upon heating to 49 °C, the α-phase of lithium thiocyanate monohydrate undergoes a reversible transformation to a high-temperature β-phase. researchgate.netresearchgate.net This β-phase possesses an orthorhombic crystal system and is defined by the space group Pnam. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a | 13.22578(2) Å |
| b | 7.06191(9) Å |
| c | 8.16628(1) Å |
| Volume | 762.724(2) ų |
The phase transformation between the α and β forms of LiSCN·1H₂O is associated with a significant structural rearrangement. This transition involves a reversion of the stacking order of the layered motifs within the crystal structure. researchgate.net While the phenomenon has been noted, detailed crystallographic analyses specifically describing the nature of this stacking order reversion for lithium thiocyanate monohydrate are not extensively detailed in the available literature. However, analogous transformations in similar compounds, such as Mg(SCN)₂·4THF, also exhibit a reversion of stacking order, suggesting a common mechanism in these layered structures. researchgate.net
Detailed Crystal Structure of Lithium Thiocyanate Dihydrate (LiSCN·2H₂O)
Lithium thiocyanate also forms a stable dihydrate, LiSCN·2H₂O, which has its own distinct crystal structure.
The dihydrate crystallizes in the orthorhombic space group Pnma. researchgate.net The unit cell of this structure contains four formula units (Z = 4). researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 572.1(3) pm |
| b | 809.3(4) pm |
| c | 966.9(4) pm |
| Z | 4 |
In the crystal structure of LiSCN·2H₂O, the lithium cations are in a sixfold coordination environment. researchgate.net This coordination results in an octahedral geometry around the lithium ion. The coordination sphere is composed of four water molecules and two nitrogen-attached thiocyanate anions ([SCN]⁻). mdpi.com These ligands arrange as trans-octahedra, forming [Li(OH₂)₄(NCS)₂]⁻ units. mdpi.com
Anhydrous Lithium Thiocyanate Crystal Structure Analysis (Orthorhombic, Pnma)
The geometry of the thiocyanate anion is sensitive to its crystalline environment, including the presence of water or solvent molecules. A comparison of the bond lengths and angles in the anhydrous form versus its hydrated and solvated counterparts reveals these subtle variations.
In the anhydrous LiSCN structure, the C–S and C–N bond lengths are reported as 1.643 Å and 1.162 Å, respectively. iucr.org The S–C–N bond angle is nearly linear. When complexed with succinonitrile (B93025) (LiSCN·NC(CH₂)₂CN), these parameters are very similar, with C–S and C–N bond lengths of 1.646 (1) Å and 1.167 (2) Å, respectively, and an S–C–N angle of 178.0 (1)°. iucr.org The structural parameters for the SCN⁻ anion in the succinonitrile solvate are also comparable to those found in the dihydrate, LiSCN·2H₂O, which also crystallizes in the Pnma space group. iucr.orgiucr.org For instance, the S–C–N bond angle in the dihydrate is 177.55°, very close to the value in the solvate. iucr.org These findings suggest that the fundamental geometry of the thiocyanate anion remains largely consistent across these different structural environments.
Table 1: Comparison of Thiocyanate Anion Geometric Parameters
| Compound | C–S Bond Length (Å) | C–N Bond Length (Å) | S–C–N Bond Angle (°) |
|---|---|---|---|
| Anhydrous LiSCN | 1.643 | 1.162 | ~180 |
| LiSCN·NC(CH₂)₂CN | 1.646 (1) | 1.167 (2) | 178.0 (1) |
Note: Data for LiSCN·2H₂O bond lengths were not fully available in the searched documents, but the C–N length was noted as comparable to the solvate.
In the anhydrous crystalline form, the lithium (Li⁺) cations exhibit a sixfold coordination geometry. researchgate.netwikipedia.org This coordination environment is a key feature of the crystal packing and is influential in the material's ion transport properties. rsc.orgnih.govrsc.orgfz-juelich.de The bifunctionality of the thiocyanate anion, which can form both Li–N and Li–S bonds, is critical to establishing this coordination sphere. researchgate.netrsc.orgnih.govrsc.orgfz-juelich.de This six-coordinate environment is also observed in the dihydrate form (LiSCN·2H₂O). researchgate.netwikipedia.org
Structural Characterization of Lithium Thiocyanate Solvates
Lithium thiocyanate readily forms solvates with various organic solvents, leading to distinct crystal structures and coordination environments for the lithium ion.
A 1:1 solvate of lithium thiocyanate and succinonitrile, with the formula [Li(NCS)(C₄H₄N₂)]n, has been isolated and structurally characterized. iucr.orgiucr.orgresearchgate.net In this structure, the lithium ions are tetrahedrally coordinated. iucr.orgiucr.orgresearchgate.net The coordination sphere of each Li⁺ ion is comprised of two nitrogen atoms from two different succinonitrile molecules and the sulfur and nitrogen atoms from two separate thiocyanate anions. iucr.orgiucr.orgresearchgate.net
This arrangement results in a complex supramolecular architecture. The lithium cations and succinonitrile molecules link together to form one-dimensional coordination polymer chains. iucr.orgiucr.orgresearchgate.net These chains are then bridged by Li₂(SCN)₂ dimers, which are formed by the coordination of Li⁺ ions with both the S and N atoms of the thiocyanate anions. iucr.orgiucr.orgresearchgate.net This cross-linking of the polymer chains creates a distinctive double-chain network that extends along the nih.gov crystallographic direction. iucr.org
Lithium thiocyanate forms at least two stable solvates with tetrahydrofuran (B95107) (THF): Li[SCN]·THF and Li[SCN]·2THF. researchgate.netnih.gov
Li[SCN]·THF : This monosolvate crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov Its structure features Li⁺ cations surrounded by one THF molecule and three thiocyanate anions. researchgate.netnih.gov This arrangement forms {Li[NCS]₂SCN}²⁻ tetrahedra, which then join into pairs through shared N···N edges. researchgate.netnih.gov
Li[SCN]·2THF : The disolvate crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov Its structure contains two crystallographically distinct Li⁺-centered tetrahedra with the formula {Li[NCS]₂(OC₄H₈)₂}⁻. researchgate.netnih.gov These tetrahedra form dimers, {(C₄H₈O)₂Li[μ₂-NCS]₂Li(OC₄H₈)₂}, via shared N···N edges. researchgate.netnih.gov
In both THF solvates, the lithium cation maintains a tetrahedral coordination environment, a contrast to the sixfold coordination seen in the anhydrous and dihydrate forms.
Intermolecular Interactions and Hydrogen Bonding Networks in Hydrate (B1144303) and Solvate Structures
The presence of water or solvent molecules in the crystal lattice of lithium thiocyanate introduces a variety of intermolecular interactions, primarily hydrogen bonds.
In hydrated forms, water molecules act as hydrogen bond donors, interacting with the nitrogen and sulfur atoms of the thiocyanate anion. The thiocyanate ion is considered weakly hydrated. researchgate.net Studies on the hydration of the SCN⁻ anion show that water molecules form hydrogen bond-type interactions with the lone pairs of the nitrogen atom. researchgate.net There is also evidence of weaker interactions with the sulfur atom. researchgate.net
In the LiSCN·succinonitrile solvate, possible weak hydrogen bonds are detected between the C–H groups of the succinonitrile molecules and the nitrogen or sulfur atoms of the thiocyanate anions. iucr.orgiucr.orgresearchgate.net These interactions are characterized by relatively long distances and low directionality. iucr.org
Similarly, in the Li[SCN]·2THF solvate, the structure is stabilized by weak agostic H···S interactions between some of the CH₂ groups of the THF molecules and the sulfur atoms of the [NCS]⁻ ligands. researchgate.netnih.gov These varied hydrogen bonding and weak intermolecular forces play a crucial role in stabilizing the crystal structures of the different hydrates and solvates of lithium thiocyanate.
Spectroscopic Characterization and Molecular Level Interactions in Lithium Thiocyanate Hydrate Systems
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Investigations
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the molecular environment in lithium thiocyanate (B1210189) hydrate (B1144303) systems. These methods provide detailed insights into the vibrational modes of the constituent ions and solvent molecules, offering a window into the complex interplay of interactions at the molecular level.
Analysis of Thiocyanate Anion (SCN-) Vibrational Modes as Structural Probes
The thiocyanate anion (SCN⁻) is a linear triatomic species with three fundamental vibrational modes: the C≡N stretch, the S-C stretch, and the degenerate S-C-N bend. osti.gov These modes are sensitive to the local environment of the anion, making them excellent spectroscopic probes for studying ion-solvent and ion-ion interactions in lithium thiocyanate solutions.
The C≡N stretching vibration, typically observed in the 2000–2100 cm⁻¹ region, is particularly informative. osti.gov The frequency of this mode is influenced by factors such as solvent polarity, hydrogen bonding, and coordination to a cation. In solution, distinct bands can often be resolved for "free" or fully solvated thiocyanate anions and those involved in direct contact with a lithium cation, known as a contact ion pair (CIP).
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
| C≡N Stretch | 2000 - 2100 | Distinguishes between free SCN⁻ and contact ion pairs (CIPs). Sensitive to the local electrostatic environment. |
| S-C Stretch | 700 - 800 | Provides information on the anion's speciation in different solvents. |
| S-C-N Bend | ~470-480 | Offers complementary structural data, though often harder to analyze. |
Characterization of Lithium-Ion Solvation Shell Structures
FTIR spectroscopy can be employed to characterize the solvation shell of the lithium cation (Li⁺). The interaction between Li⁺ and the surrounding solvent molecules or the thiocyanate anion can lead to shifts in the vibrational frequencies of the coordinating species. In many aprotic solvents, the lithium ion is coordinated by four solvent molecules in a tetrahedral arrangement. lsu.eduacs.org
The formation of a contact ion pair between Li⁺ and SCN⁻ perturbs this solvation shell. One or more solvent molecules are displaced by the thiocyanate anion, which can coordinate to the lithium ion through either the nitrogen or the sulfur atom. This direct interaction leads to a distinct high-frequency peak in the C≡N stretching region of the IR spectrum, clearly indicating the presence of CIPs. osti.gov The relative intensities of the peaks corresponding to free SCN⁻ and CIPs can provide an estimation of the extent of ion pairing in the solution.
Computational studies, such as those using Density Functional Theory (DFT), complement experimental FTIR data by modeling the geometry and vibrational frequencies of different solvation structures, including the free ion solvation shell and various configurations of contact ion pairs. osti.gov
Detection and Quantification of Ion Association and Aggregate Formation in Solution
A key application of FTIR spectroscopy in the study of lithium thiocyanate solutions is the detection and quantification of ion association. The formation of contact ion pairs (CIPs) is readily identified by the appearance of a new band at a higher frequency compared to the free thiocyanate anion in the C≡N stretching region. osti.gov
For instance, in various organic solvents, the C≡N stretch for the free SCN⁻ anion appears around 2057 cm⁻¹, while the band corresponding to the Li⁺-SCN⁻ contact ion pair is observed at approximately 2072 cm⁻¹. osti.gov The presence of these two distinct and well-separated bands allows for the direct observation of both species coexisting in solution. osti.gov
In some cases, more complex ionic aggregates may form, especially at higher concentrations. In solutions of lithium thiocyanate in methanol, an additional band at roughly 2101 cm⁻¹ has been attributed to a contact ion pair where the anion is also involved in hydrogen bonding. rsc.org Furthermore, evidence for solvent-shared ion pairs (SSIPs), where a solvent molecule is situated between the cation and anion, has also been reported in these systems. rsc.org While SSIPs are generally more challenging to distinguish spectroscopically from free ions, their presence can be inferred from subtle changes in the spectral line shape. lsu.edu
| Species | Typical C≡N Stretching Frequency (cm⁻¹) |
| Free Thiocyanate (SCN⁻) | ~2057 |
| Contact Ion Pair (Li⁺-SCN⁻) | ~2072 |
| Hydrogen-Bonded Contact Ion Pair (in Methanol) | ~2101 |
Time-Resolved and Two-Dimensional Infrared (2DIR) Spectroscopy
While linear IR spectroscopy provides a static picture of the species present in solution, time-resolved and two-dimensional infrared (2DIR) spectroscopy offer powerful tools to investigate the dynamics of these systems on ultrafast timescales.
Probing Orientational Relaxation Dynamics of Ionic Assemblies
Time-resolved IR techniques can measure the orientational relaxation of the thiocyanate anion. By monitoring the decay of the vibrational anisotropy, it is possible to determine the timescale over which the ion reorients. These dynamics are sensitive to the size and shape of the ionic species and their interactions with the surrounding solvent. For instance, the formation of larger aggregates would be expected to slow down the orientational motion. The vibrational lifetime of the SCN⁻ probe is crucial for these studies, and it has been found to be relatively long, making it well-suited for monitoring structural rearrangements. rsc.org
Investigation of Ligand Exchange Dynamics in Solution
2DIR spectroscopy is particularly adept at studying chemical exchange processes, such as the formation and dissociation of ion pairs. researchgate.net This technique can distinguish between different binding modes of the thiocyanate anion in contact ion pairs, a feat not achievable with linear IR spectroscopy. aip.orgaip.org Specifically, 2DIR can differentiate between N-bound and S-bound Li⁺-SCN⁻ configurations. aip.orgaip.org
This is accomplished by analyzing the frequency-frequency correlation function (FFCF), which describes how the vibrational frequency of the probe fluctuates over time. Studies have shown that N-bound and S-bound thiocyanate exhibit different dynamics. aip.orgaip.org For example, the FFCF for N-bound thiocyanate might show a single exponential decay on a picosecond timescale, while S-bound thiocyanate could display a biexponential decay. aip.org These distinct dynamical signatures allow for the identification of the specific binding mode of the anion. aip.orgaip.org
Furthermore, by monitoring the growth of cross-peaks between the vibrational bands of the free SCN⁻ and the contact ion pair as a function of waiting time, 2DIR spectroscopy can be used to directly measure the rate constants for the association and dissociation of the ion pair. researchgate.net
| Spectroscopic Technique | Information Gained | Timescale |
| Time-Resolved IR | Orientational relaxation of ionic species | Picoseconds |
| 2D IR Spectroscopy | Differentiation of N-bound vs. S-bound CIPs, Ligand exchange dynamics (ion pair formation/dissociation rates) | Picoseconds |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solvation Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei, providing valuable insights into the solvation structures of lithium thiocyanate hydrate. By analyzing the NMR spectra of lithium (⁷Li) and other relevant nuclei, researchers can deduce information about ion-solvent and ion-ion interactions. nih.gov
In studies of lithium-ion battery electrolytes, ⁷Li NMR spectroscopy has been instrumental in characterizing the solvation sheath of the Li⁺ ion. nih.gov The chemical shift of the ⁷Li nucleus is highly sensitive to its immediate chemical environment. Changes in the concentration of the salt or the composition of the solvent lead to shifts in the ⁷Li resonance, indicating alterations in the solvation structure. For instance, the coordination of the thiocyanate anion or water molecules to the Li⁺ ion will influence the electron density around the lithium nucleus, resulting in a change in its chemical shift.
The ⁷Li chemical shifts typically span a range of about 12 ppm. northwestern.edu For this compound, the specific chemical shift would provide information on the degree of interaction between the lithium cation and the water molecules of hydration, as well as the thiocyanate anion. A downfield shift in the ⁷Li spectrum is often indicative of stronger interactions with electron-withdrawing groups, such as the nitrogen atom of the thiocyanate anion.
Furthermore, NMR techniques like 2D ⁶Li-¹H correlation experiments can be employed to directly probe the spatial proximity between the lithium ions and the protons of the water molecules in the hydrate structure. northwestern.edu The presence and intensity of cross-peaks in these spectra can confirm the formation of a hydration shell around the lithium ion and provide qualitative information about the strength of the Li⁺-H₂O interaction. Solid-state NMR (ssNMR) has also been used to support findings from other analytical techniques, such as impedance spectroscopy, in understanding ion transport mechanisms in anhydrous lithium thiocyanate. rsc.org
Table 1: ⁷Li NMR Parameters for Studying Solvation Structures
| Parameter | Information Gained | Typical Range for ⁷Li |
| Chemical Shift (δ) | Nature of the immediate coordination environment of Li⁺. | -9 to +3 ppm |
| Linewidth | Dynamics of the solvation shell and symmetry of the Li⁺ environment. | Varies with viscosity and chemical exchange |
| Relaxation Times (T₁, T₂) | Information on molecular motion and interactions. | Can be long for ⁶Li, affecting measurement |
| Nuclear Overhauser Effect (NOE) | Spatial proximity between Li⁺ and surrounding nuclei (e.g., ¹H of water). | Dependent on internuclear distances |
Raman Spectroscopy for Phase Identification and Monitoring Structural Changes
Raman spectroscopy is a vibrational spectroscopy technique that is highly effective for identifying different phases of this compound and monitoring structural changes under varying conditions. This method probes the vibrational modes of molecules, which are sensitive to the local chemical environment and crystal structure.
Lithium thiocyanate is known to exist in anhydrous form as well as a monohydrate and a dihydrate. wikipedia.org Each of these forms possesses a unique crystal structure, which gives rise to a distinct Raman spectrum. For instance, the coordination environment of the Li⁺ cation and the thiocyanate anion differs between the anhydrous salt and its hydrates. In the dihydrate, the Li⁺ cation is coordinated to four water molecules and two nitrogen atoms from the thiocyanate anions in a trans-octahedral geometry. researchgate.net These structural differences are reflected in the Raman spectra, particularly in the vibrational modes of the thiocyanate ion (SCN⁻) and the water molecules.
The SCN⁻ ion has several characteristic Raman active modes, including the C≡N stretching vibration, the C-S stretching vibration, and the SCN bending mode. The frequency of the C≡N stretch is particularly sensitive to the coordination environment. When the nitrogen atom of the thiocyanate ion coordinates to the Li⁺ ion, the C≡N stretching frequency is expected to shift compared to the free ion.
Raman spectroscopy can also be used to monitor phase transitions. For example, the monohydrate of lithium thiocyanate is known to undergo a reversible phase transition from an α-form to a β-form at 49 °C. wikipedia.org This structural change would be observable as distinct changes in the Raman spectrum. Similarly, dehydration or hydration processes can be monitored in real-time by observing the appearance or disappearance of characteristic water vibrational modes (O-H stretching and H-O-H bending) and shifts in the thiocyanate vibrational bands.
Table 2: Characteristic Raman Bands for this compound Systems
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |
| O-H Stretching (water) | 3000 - 3600 | Presence and hydrogen bonding of water molecules |
| C≡N Stretching (thiocyanate) | ~2050 - 2100 | Coordination of the thiocyanate anion |
| C-S Stretching (thiocyanate) | ~740 - 750 | Structure and bonding of the thiocyanate anion |
| SCN Bending | ~470 - 490 | Bending motion of the thiocyanate anion |
Vibrational Spectroscopy Studies of Isotopic Water Variants within Hydrates for Interaction Analysis
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, when combined with isotopic substitution, becomes a powerful tool for analyzing intermolecular interactions within this compound. By replacing H₂O with its isotopic variants, such as deuterium (B1214612) oxide (D₂O) or semi-heavy water (HDO), researchers can decouple vibrational modes and gain a more detailed understanding of the hydrogen bonding network and water-ion interactions. digitellinc.com
When studying the vibrational spectra of lithium thiocyanate dihydrate prepared with mixtures of H₂O and D₂O, the O-H stretching region of the spectrum can be simplified. digitellinc.com In a sample containing a low concentration of HDO in D₂O, the O-H stretching vibration of the HDO molecule is isolated from other O-H stretches, removing the complexities of intramolecular coupling between the two O-H oscillators in an H₂O molecule. This allows for a more direct interpretation of the hydrogen bonding environment around that specific proton.
The frequency of the uncoupled O-D stretch of HDO in an H₂O matrix (or the O-H stretch of HDO in D₂O) is a sensitive probe of the strength of the hydrogen bond it participates in. A lower frequency corresponds to a stronger hydrogen bond. By analyzing the absorption spectra of these dilute water isotopes in the hydrate, it is possible to separate the overlapping OH stretches of H₂O and HOD, and similarly for the OD stretches of HOD and D₂O. digitellinc.com This separation can reveal the presence of different types of hydrogen bonds within the crystal lattice.
Furthermore, the linewidths of the vibrational bands of these dilute water isotopes provide insights into the dynamics of the hydrogen bonding network. Broader lines can indicate a more heterogeneous distribution of hydrogen bond strengths or faster dynamics. These studies can help to elucidate the strength of water-water interactions within the hydrate structure. digitellinc.com Theoretical calculations, such as density functional theory (DFT), can be used in conjunction with experimental spectroscopic data to predict vibrational frequencies and aid in the interpretation of the spectra, providing a more complete picture of the interactions at the molecular level. digitellinc.com
Table 3: Vibrational Frequencies of Isotopic Water Variants for Interaction Analysis
| Isotopic Species | Vibrational Mode | Approximate Frequency (cm⁻¹) | Information Probed |
| H₂O | Symmetric & Asymmetric O-H Stretch | 3200 - 3500 | Overall hydrogen bonding environment |
| D₂O | Symmetric & Asymmetric O-D Stretch | ~2400 - 2600 | Hydrogen bonding in a deuterated environment |
| HDO (in D₂O) | O-H Stretch | ~3400 | Strength of individual O-H···X hydrogen bonds |
| HDO (in H₂O) | O-D Stretch | ~2500 | Strength of individual O-D···X hydrogen bonds |
Coordination Chemistry and Solvation Phenomena of Lithium Thiocyanate Systems
Lithium Cation Coordination Geometry and its Variations in Different Hydrates and Solvates
The coordination environment of the lithium cation in lithium thiocyanate (B1210189) compounds is highly adaptable, influenced by the presence of water molecules (hydrates) or other solvent molecules (solvates). The coordination number and geometry of Li⁺ are dictated by the nature and stoichiometry of these coordinating species.
In the solid state, the coordination can vary significantly. For instance, anhydrous LiSCN features Li⁺ cations coordinated to six SCN⁻ anions, resulting in an octahedral geometry with three Li-S bonds and three Li-N bonds. rsc.orgresearchgate.net However, upon hydration or solvation, the coordination landscape changes. In lithium thiocyanate dihydrate (LiSCN·2H₂O), the Li⁺ ion is also six-coordinate, but its environment includes water molecules in addition to the thiocyanate anions. wikipedia.org
The introduction of organic solvents also leads to diverse coordination geometries. Studies on solvates with tetrahydrofuran (B95107) (THF) have identified different structures. In Li[SCN]·THF, the Li⁺ cation is coordinated tetrahedrally, linked by thiocyanate anions to form chain-like structures. bohrium.com A different solvate, Li[SCN]·2THF, also exhibits a tetrahedral coordination for Li⁺, but the cations form dimers. bohrium.com Similarly, a tetrahedral coordination of Li⁺ with four oxygen atoms has been observed in other organic solvates. researchgate.net This flexibility, transitioning between octahedral and tetrahedral geometries, is a hallmark of lithium's coordination chemistry and is dependent on the steric and electronic properties of the coordinating ligands (water, solvent molecules, or the SCN⁻ anion itself). bohrium.comiaea.org
Table 1: Coordination Geometry of Li⁺ in Various Lithium Thiocyanate Compounds
| Compound | Li⁺ Coordination Number | Coordination Geometry | Coordinating Species |
|---|---|---|---|
| Anhydrous LiSCN | 6 | Octahedral | 3 S atoms, 3 N atoms (from SCN⁻) |
| LiSCN · 2H₂O | 6 | Octahedral | SCN⁻, H₂O |
| Li[SCN] · THF | 4 | Tetrahedral | SCN⁻, THF |
| Li[SCN] · 2THF | 4 | Tetrahedral | SCN⁻, THF |
Thiocyanate Anion (SCN⁻) Coordination Versatility: N-Bonding vs. S-Bonding Preferences
The thiocyanate anion is an ambidentate ligand, meaning it can coordinate to a metal cation through either its nitrogen (N) or sulfur (S) atom. osti.govresearchgate.net This versatility is a key factor in the structural chemistry of lithium thiocyanate systems, and the preferred bonding mode is highly sensitive to the surrounding chemical environment, particularly the solvent. researchgate.netaip.org
The dual coordinating ability of the SCN⁻ anion allows it to form both Li-N and Li-S bonds, a property referred to as bifunctionality. rsc.orgresearchgate.net In the solid state, as seen in anhydrous LiSCN, the anion simultaneously engages in both types of bonding, with the Li⁺ cation being coordinated by both the nitrogen and sulfur ends of different thiocyanate anions to achieve an octahedron. rsc.orgresearchgate.net The Li-S bonds are considered relatively weak due to the mismatch in polarizability between the "hard" Li⁺ cation and the "soft" sulfur atom, according to the Hard and Soft Acids and Bases (HSAB) concept. rsc.orgresearchgate.net This inherent weakness contributes to the high tendency of LiSCN to form coordination compounds with oxygen-containing ligands like water. rsc.orgresearchgate.net In solution, the choice between N-bonding and S-bonding in ion pairs is dictated by the solvent. osti.govresearchgate.net
The linear, non-spherical shape of the thiocyanate anion, known as an anisotropic structure, has a profound impact on ion mobility and the dynamics of the system. rsc.orgresearchgate.net In the solid state, the migration of lithium ions is influenced by the relaxation of the SCN⁻ anion lattice. rsc.org When a Li⁺ cation jumps to a new site, the surrounding linear anions must reorient themselves, a process that can be extremely slow. rsc.org This slow relaxation of the anion lattice can lead to complex ion transport behaviors, such as frequency-dependent conductivity. rsc.org In solution, the anisotropic nature of SCN⁻ affects its rotational dynamics, which in turn influences the stability and lifetime of ion-solvent and ion-ion complexes. nih.govnih.gov
Solute-Solvent Coordination Effects on Ionic Speciation in Electrolyte Solutions
In solution, lithium thiocyanate does not exist simply as free Li⁺ and SCN⁻ ions. Instead, a dynamic equilibrium exists involving various ionic species, the distribution of which is heavily influenced by solute-solvent coordination effects. nih.govnih.gov The type and strength of interactions between the ions and solvent molecules dictate whether the ions remain separated by solvent (solvent-separated) or form direct-contact associations. researchgate.netacs.org The nature of the solvent and the salt concentration are critical parameters that control the types and populations of these different ionic structures. nih.gov
The association of oppositely charged ions in solution leads to the formation of distinct species, primarily Contact Ion Pairs (CIPs), Solvent-Separated Ion Pairs (SSIPs), and larger clusters known as aggregates. osti.govosti.gov
Solvent-Separated Ion Pairs (SSIPs): In this configuration, the Li⁺ cation and SCN⁻ anion are separated by at least one layer of solvent molecules in their respective primary solvation shells. nih.govosti.gov
Contact Ion Pairs (CIPs): Here, the cation and anion are in direct contact, with no solvent molecules between them. osti.govnih.gov The SCN⁻ anion can bind to the Li⁺ ion through either its nitrogen or sulfur atom within the CIP. researchgate.net
Aggregates (AGGs): At higher concentrations, CIPs can cluster together to form larger, neutral or charged aggregates. osti.govnih.gov
The formation of these species is a fundamental process in electrolyte solutions. osti.govresearchgate.net Spectroscopic techniques, such as FTIR and 2D infrared spectroscopy, are powerful tools for identifying and distinguishing between these species. researchgate.netaip.org For example, the C≡N stretching frequency of the thiocyanate anion is sensitive to its environment; a higher frequency peak is typically observed for CIPs compared to the free anion. osti.gov
The equilibrium between CIPs, SSIPs, and free ions is strongly dependent on the properties of the solvent. nih.govacs.org The chemical identity of the solvent molecules and their ability to solvate the lithium cation are paramount. researchgate.net
The formation of CIPs is more favorable in organic solvents with lower polarity and donor ability, such as those containing ester or carbonate groups. researchgate.netnih.gov In contrast, solvents with stronger Lewis basicity and higher polarity, like amides or ureas, are more effective at solvating the Li⁺ cation, thus favoring the formation of SSIPs. nih.govacs.org This preference is linked to the ability of the solvent molecule to rearrange its electronic density upon coordination to the lithium ion. nih.govacs.org Solvents that can effectively shield the cation's charge will reduce the electrostatic attraction between the ions, thereby discouraging CIP formation. acs.org Therefore, the molecular structure, polarity, and polarizability of the solvent are critical factors that provide a framework for explaining and predicting lithium ion speciation in electrolyte design. nih.govacs.org
Table 2: Influence of Solvent Type on Ion Pair Formation in Lithium Thiocyanate Solutions
| Solvent Class | Example Solvents | Dominant Ion Species | Reason |
|---|---|---|---|
| Amides / Ureas | NMP, DMI | SSIPs | Strong Li⁺ solvation, high polarizability |
| Esters / Carbonates | GBL, ECPC | CIPs | Weaker Li⁺ solvation |
| Ethers (Glymes) | G4 | Charged Aggregates (at high conc.) | Chelating effect, formation of stable solvated cations |
NMP: N-Methyl-2-pyrrolidone, DMI: 1,3-Dimethyl-2-imidazolidinone, GBL: Gamma-butyrolactone, ECPC: Ethyl-cyclopentyl carbonate, G4: Tetraglyme. nih.govnih.gov
Role of Water Molecules in Defining the Lithium Ion Hydration Shell
The hydration of the lithium ion (Li⁺) in aqueous solutions is a subject of extensive research, revealing a well-defined and strongly bound primary hydration shell. The small ionic radius and high charge density of the Li⁺ ion lead to strong ion-dipole interactions with the oxygen atoms of water molecules. Neutron diffraction and isotopic substitution (NDIS) studies, along with computational simulations, have provided significant insights into the structure of this hydration shell.
In aqueous solutions of lithium salts, including lithium thiocyanate, the Li⁺ ion is typically surrounded by a tetrahedral arrangement of water molecules. researchgate.net Neutron diffraction studies on aqueous solutions of lithium chloride (LiCl) have shown that the first hydration shell of Li⁺ contains approximately 4.3 to 5.0 water molecules, with the number being relatively independent of concentration in the 1 to 6 molal range. osti.govnih.gov The Li-O bond distance in this primary hydration shell is consistently found to be around 1.96 Å. osti.govnih.gov This arrangement forms a stable [Li(H₂O)₄]⁺ complex. Some studies also suggest the possibility of a fivefold or even sixfold coordination, but the tetrahedral geometry is considered predominant in most aqueous environments. researchgate.net
The presence of the thiocyanate anion (SCN⁻) in the solution has a distinct influence on the surrounding water structure. Unlike the strongly hydrating lithium cation, the thiocyanate anion is considered to be weakly hydrated. pnas.org This is attributed to its lower charge density and the delocalized nature of its negative charge over the sulfur and nitrogen atoms. Neutron diffraction studies on aqueous solutions containing thiocyanate ions indicate a low coordination number for water molecules around the SCN⁻ anion. pnas.org This weak interaction with water means that the thiocyanate ion does not significantly disrupt the bulk water structure, in contrast to more strongly hydrating anions.
Table 1: Hydration Properties of the Lithium Ion in Aqueous Solution
| Property | Value | Reference Method |
|---|---|---|
| Primary Hydration Number | ~4.3 - 5.0 | Neutron Diffraction (NDIS) osti.govnih.gov |
| Li-O Bond Distance | ~1.96 Å | Neutron Diffraction (NDIS) osti.govnih.gov |
| Coordination Geometry | Primarily Tetrahedral | researchgate.net |
Comparative Coordination Chemistry with Other Lithium Salts (e.g., Lithium Halides) and Pseudohalides
The coordination chemistry of lithium thiocyanate hydrate (B1144303) presents notable differences when compared to lithium halides (LiF, LiCl, LiBr, LiI) and other lithium pseudohalides (e.g., lithium cyanate (B1221674), LiOCN). These differences arise from the distinct electronic and structural properties of the thiocyanate anion compared to the spherical halide ions and other linear pseudohalides.
In the solid state, lithium thiocyanate is hygroscopic and forms both a monohydrate (LiSCN·H₂O) and a dihydrate (LiSCN·2H₂O). researchgate.net The coordination number of the lithium ion varies in these different forms. In the anhydrous and dihydrate forms, the Li⁺ ion is six-coordinate, exhibiting an octahedral geometry. researchgate.net However, in the two polymorphic forms of the monohydrate (α and β), the Li⁺ ion is tetrahedrally coordinated. researchgate.net This variability in coordination number is a distinguishing feature of the thiocyanate salt.
In contrast, hydrated lithium halides typically exhibit octahedral coordination for the lithium ion. For example, in the crystal structures of the di-, tri-, and pentahydrates of lithium chloride and lithium bromide, the lithium cation is octahedrally coordinated by water molecules. All lithium halides exist in the rock salt crystal structure under ambient conditions in their anhydrous form, where the lithium ion is also octahedrally coordinated. nih.gov
A crucial point of differentiation is the ambidentate nature of the thiocyanate anion. The SCN⁻ ion possesses two potential donor atoms for coordination: the "hard" nitrogen atom and the "softer" sulfur atom. The choice of coordination site is influenced by the nature of the metal ion and the solvent, in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory. The small and hard Li⁺ cation would be expected to preferentially coordinate with the nitrogen atom. However, the solvent environment can significantly influence this preference, and both Li-N and Li-S bonding interactions have been observed. This contrasts sharply with the simple, spherical halide ions, which can only act as single-point donors in coordination.
When comparing with other pseudohalides, such as lithium cyanate (LiOCN), similarities and differences emerge. Lithium cyanate crystallizes in a trigonal crystal system and is isomorphous with sodium cyanate. researchgate.net Like thiocyanate, the cyanate ion is a linear, ambidentate ligand. The coordination chemistry of lithium with other pseudohalides also reflects the influence of the anion's shape and electronic structure on the resulting crystal packing and coordination environment of the lithium ion.
Table 2: Comparison of Coordination Properties of Lithium Salts
| Compound | Coordination Number of Li⁺ (Solid State) | Anion Type | Key Distinguishing Features |
|---|---|---|---|
| LiSCN (anhydrous) | 6 | Pseudohalide (ambidentate) | Can coordinate via N or S. |
| LiSCN·H₂O | 4 | Pseudohalide (ambidentate) | Tetrahedral coordination in monohydrate. |
| LiSCN·2H₂O | 6 | Pseudohalide (ambidentate) | Octahedral coordination in dihydrate. |
| LiCl (anhydrous) | 6 | Halide (monatomic) | Rock salt structure. nih.gov |
| LiCl·nH₂O | 6 | Halide (monatomic) | Typically octahedral in hydrates. |
| LiOCN | - | Pseudohalide (ambidentate) | Trigonal crystal system, isomorphous with NaOCN. researchgate.net |
Thermodynamic and Kinetic Investigations of Lithium Thiocyanate Hydrate Systems
Phase Diagram Analysis of the Lithium Thiocyanate (B1210189)–Water System
The lithium thiocyanate–water system is characterized by the formation of distinct hydrates, primarily the dihydrate (LiSCN·2H₂O) and the monohydrate (LiSCN·H₂O), in addition to the anhydrous form (LiSCN). The phase diagram of this binary system maps the stable solid and liquid phases as a function of temperature and composition.
Lithium thiocyanate is highly hygroscopic and readily absorbs atmospheric moisture to form its hydrates. wikipedia.org The stability of these hydrated forms is dependent on temperature and the partial pressure of water vapor. The dihydrate is the stable form at lower temperatures, which transitions to the monohydrate and subsequently to the anhydrous form as the temperature increases. A comprehensive study combining various analytical techniques has led to an updated phase diagram for the LiSCN–H₂O system, providing a detailed picture of the phase formation behavior of its hydrates. researchgate.net
The melting points of the different forms of lithium thiocyanate are well-documented and represent key transition points in the phase diagram. wikipedia.org
| Compound | Melting Point (°C) |
| Lithium Thiocyanate Dihydrate (LiSCN·2H₂O) | 38 |
| Lithium Thiocyanate Monohydrate (LiSCN·H₂O) | 60 |
| Anhydrous Lithium Thiocyanate (LiSCN) | 274 |
This table presents the melting points of the anhydrous and hydrated forms of lithium thiocyanate.
Hydration and Dehydration Thermodynamics
The thermodynamics of the hydration and dehydration processes are fundamental to understanding the stability and energy requirements of the transitions between the anhydrous and hydrated forms of lithium thiocyanate.
The transition between the different hydrated states and the anhydrous form involves the absorption or release of energy, known as the enthalpy of transition. These enthalpic changes can be quantified using techniques like Differential Scanning Calorimetry (DSC). The dehydration of lithium thiocyanate dihydrate to the monohydrate, and subsequently to the anhydrous form, are endothermic processes, requiring an input of energy to break the bonds between the water molecules and the lithium thiocyanate.
While the qualitative aspects of these transitions are known, specific quantitative values for the transition enthalpies for the dehydration of lithium thiocyanate hydrates are not detailed in the available search results. For analogous compounds, these values are typically determined by integrating the area under the peaks in a DSC thermogram. matec-conferences.org
The stability of a particular hydrate (B1144303) of lithium thiocyanate is dependent on the temperature and the partial pressure of water vapor in the surrounding environment. For each transition between hydrated forms (e.g., dihydrate to monohydrate, monohydrate to anhydrous), there is an equilibrium water vapor pressure at a given temperature.
If the ambient water vapor pressure is above the equilibrium pressure, the higher hydrate is stable or will form.
If the ambient water vapor pressure is below the equilibrium pressure, the lower hydrate or anhydrous form is stable, and dehydration will occur.
Direct measurements of equilibrium water partial pressure are a key component of the thermodynamic investigation of the LiSCN-H₂O system. researchgate.net However, a detailed data table of these equilibrium pressures as a function of temperature is not available in the provided search results.
Thermal Analysis Techniques for Characterizing Phase Behavior
Thermal analysis techniques are indispensable for studying the phase transitions and thermal stability of lithium thiocyanate hydrates.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.org For lithium thiocyanate hydrates, TGA is used to determine the temperatures at which dehydration occurs and to quantify the amount of water lost in each step.
When lithium thiocyanate dihydrate is heated, the TGA curve would be expected to show two distinct mass loss steps:
The first mass loss corresponds to the removal of one water molecule as the dihydrate converts to the monohydrate.
The second mass loss corresponds to the removal of the final water molecule as the monohydrate transforms into the anhydrous form.
The theoretical mass loss for each dehydration step can be calculated based on the molar masses of the compounds.
| Dehydration Step | Theoretical Mass Loss (%) |
| LiSCN·2H₂O → LiSCN·H₂O + H₂O | 17.8 |
| LiSCN·H₂O → LiSCN + H₂O | 21.7 |
This table shows the theoretical percentage mass loss for the two-step dehydration of lithium thiocyanate dihydrate.
While the principles of TGA are well-established for analyzing hydrates, specific experimental TGA curves and precise temperature ranges for these mass loss events for lithium thiocyanate hydrate were not found in the search results.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify the energy changes associated with phase transitions. For lithium thiocyanate dihydrate, a DSC thermogram would typically show a series of endothermic peaks corresponding to:
The melting of the dihydrate around 38°C. wikipedia.org
The dehydration of the dihydrate to the monohydrate.
The melting of the monohydrate around 60°C. wikipedia.org
The dehydration of the monohydrate to the anhydrous form.
The area under each peak is proportional to the enthalpy of the corresponding transition. While studies have utilized DSC to investigate the thermodynamic properties of the LiSCN-H₂O system, specific experimental DSC curves with detailed peak temperatures and enthalpy values for the dehydration transitions are not available in the provided search results. researchgate.net
Temperature-Dependent In Situ X-ray Powder Diffraction (XRPD) for Structural Changes
Temperature-dependent in situ X-ray powder diffraction (XRPD) is a powerful analytical technique used to monitor the crystallographic structural changes of materials as a function of temperature in real-time. This method is particularly insightful for studying the phase transitions and thermal stability of hydrated crystalline compounds such as this compound.
Investigations into lithium thiocyanate monohydrate (LiSCN·H₂O) have revealed distinct structural transformations upon heating. At ambient room temperature, LiSCN·H₂O exists in a monoclinic crystal system, designated as the α-phase. This phase is characterized by the space group C2/m. Upon heating, in situ XRPD data indicates a phase transition to a high-temperature β-phase at approximately 49 °C. researchgate.net The resulting β-phase adopts an orthorhombic crystal structure with the space group Pnam. researchgate.net
The observed phase transformation from monoclinic to orthorhombic symmetry signifies a notable rearrangement of the constituent ions and water molecules within the crystal lattice. Such transitions are often accompanied by changes in the material's physical and chemical properties.
Further studies on related thiocyanate compounds, such as magnesium thiocyanate tetrahydrate (Mg(SCN)₂·4H₂O), using in situ XRPD have shown that the thermal behavior can be complex. In the case of Mg(SCN)₂·4H₂O, the compound melts and subsequently decomposes before complete dehydration can occur. researchgate.net This highlights the diverse thermal decomposition pathways that can exist in hydrated thiocyanate salts.
The following table summarizes the crystallographic data for the α and β phases of lithium thiocyanate monohydrate as determined by XRPD studies. researchgate.net
| Property | α-Phase (Room Temperature) | β-Phase (at 49 °C) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/m | Pnam |
| a-axis (Å) | 15.0271 | 13.22578 |
| b-axis (Å) | 7.59742 | 7.06191 |
| c-axis (Å) | 6.70700 | 8.16628 |
| β (°) | 96.1470 | 90 |
| Volume (ų) | 761.32 | 762.724 |
Ion Transport Mechanisms and Defect Chemistry in Solid-State Lithium Thiocyanate
The study of ion transport and defect chemistry is crucial for understanding the electrical properties of solid-state materials. While research specifically on this compound is limited, extensive investigations into its anhydrous form provide significant insights into the fundamental mechanisms at play. The following sections detail the key findings for anhydrous lithium thiocyanate (LiSCN), which serves as a foundational model.
Identification of Majority Mobile Charge Carriers (e.g., Lithium Vacancies)
In anhydrous lithium thiocyanate, the primary mobile charge carriers responsible for ionic conductivity are lithium vacancies (V'Li). fz-juelich.dersc.orgbohrium.comresearchgate.netnih.gov This has been determined through a combination of electrochemical impedance spectroscopy and doping experiments. The movement of these vacancies through the crystal lattice facilitates the transport of lithium ions, which is the basis for the material's conductivity. The mobility of these lithium vacancies is, however, influenced by the slow reorientation processes of the thiocyanate (SCN)⁻ anion sublattice. rsc.org
Analysis of Schottky Disorder and Defect Formation Enthalpies
Anhydrous lithium thiocyanate is characterized by Schottky disorder. fz-juelich.dersc.orgbohrium.comresearchgate.netnih.gov A Schottky defect is a type of point defect in a crystal lattice that consists of a pair of vacant lattice sites, one for a cation and one for an anion, in a stoichiometric ratio. quora.comwikipedia.orglibretexts.orgfiveable.mebritannica.com In the case of LiSCN, this means the formation of a lithium vacancy and a thiocyanate vacancy.
The formation of these defects is a thermally activated process, and the energy required for their creation is known as the defect formation enthalpy. For anhydrous LiSCN, the Schottky defect formation enthalpy has been determined to be a comparatively low value of approximately 0.6 ± 0.3 eV. fz-juelich.dersc.orgbohrium.comresearchgate.netnih.gov This relatively low energy suggests that a significant concentration of Schottky defects can be generated at elevated temperatures, which in turn influences the ionic conductivity.
Determination of Lithium Vacancy Migration Enthalpy
The following table summarizes the key thermodynamic parameters related to defect chemistry in anhydrous lithium thiocyanate. fz-juelich.dersc.orgbohrium.comresearchgate.netnih.gov
| Defect Parameter | Value (eV) |
| Schottky Defect Formation Enthalpy | 0.6 ± 0.3 |
| Lithium Vacancy Migration Enthalpy | 0.89 ± 0.08 |
Impact of Doping with Divalent Cations (e.g., Mg²⁺, Zn²⁺, Co²⁺ Thiocyanates) on Ionic Conductivity
The introduction of divalent cations as dopants into the lithium thiocyanate lattice is a strategic approach to manipulate its ionic conductivity. By substituting monovalent Li⁺ ions with divalent cations (M²⁺), additional lithium vacancies are created to maintain charge neutrality within the crystal structure. This process, known as aliovalent doping, can significantly increase the concentration of mobile charge carriers.
Systematic doping studies on anhydrous LiSCN have been conducted using magnesium (Mg²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) thiocyanates. fz-juelich.dersc.orgrsc.org The results of these studies indicate that the ionic conductivity of LiSCN increases with the concentration of these dopants, up to their solubility limit, which is estimated to be around 3–5 mol%. rsc.org
The table below provides a qualitative summary of the effects of different divalent cation dopants on the ionic conductivity of anhydrous lithium thiocyanate.
| Dopant Cation | Effect on Ionic Conductivity | Observations |
| Mg²⁺ | Increase | Defect association at low temperatures. fz-juelich.dersc.orgbohrium.comresearchgate.netnih.gov |
| Zn²⁺ | Increase | No significant defect association observed. researchgate.net |
| Co²⁺ | Increase | Induces some electronic conductivity at lower temperatures. researchgate.netrsc.org |
Investigation of Premelting Regimes and Superionic Transitions
In the temperature range approaching its melting point of 274 °C, anhydrous lithium thiocyanate enters a "premelting regime." rsc.orgrsc.orgresearchgate.net This regime is characterized by a significant increase in the concentration of Schottky defects, to the point where they can no longer be considered as isolated point defects. The high concentration of defects leads to strong Coulombic interactions between them. rsc.orgrsc.orgresearchgate.net
These interactions lower the energy required to form additional defects, resulting in an avalanche-like increase in defect concentration. rsc.orgrsc.orgresearchgate.net This phenomenon is known as a superionic transition, where the material exhibits a dramatic increase in ionic conductivity, approaching that of a molten salt, while still in the solid state. The onset of this superionic transition in LiSCN is observed at approximately two-thirds of its melting temperature. rsc.orgrsc.org
The behavior in the premelting regime can be quantitatively described using a cube-root law approach, which models the interactions between defects. rsc.orgrsc.orgresearchgate.net This analysis provides a deeper understanding of the transition from a weakly defective solid to a highly disordered, superionic state.
Kinetics of Phase Transformations and Hydration/Dehydration Processes
The study of the kinetics of phase transformations and hydration/dehydration processes in this compound systems is crucial for understanding the material's stability and behavior under varying environmental conditions. These investigations focus on the rates and mechanisms of the transitions between different solid-state forms and hydration states of lithium thiocyanate.
Phase Transformations of Lithium Thiocyanate Monohydrate
Lithium thiocyanate monohydrate (LiSCN·H₂O) is known to exist in at least two polymorphic forms, an α-phase and a β-phase. Structural investigations have shown that the α-phase, which is stable at room temperature, undergoes a reversible transformation to the high-temperature β-phase at 49 °C. The α-phase crystallizes in the monoclinic space group C2/m, while the β-phase has an orthorhombic space group Pnam.
Despite the characterization of this phase transition, detailed kinetic studies quantifying the rate and activation energy of the α ↔ β transformation are not extensively available in the reviewed literature. Such studies would typically involve techniques like differential scanning calorimetry (DSC) under isothermal or non-isothermal conditions to determine kinetic parameters such as the Avrami exponent, which provides insights into the nucleation and growth mechanism of the new phase.
Kinetics of Hydration and Dehydration
Lithium thiocyanate is recognized for its extremely hygroscopic nature, readily absorbing moisture from the atmosphere to form hydrates. The primary hydrated forms are the monohydrate (LiSCN·H₂O) and the dihydrate (LiSCN·2H₂O). The kinetics of the transitions between the anhydrous salt, the monohydrate, and the dihydrate are of significant interest for applications where the material may be exposed to varying humidity levels.
The processes of hydration (uptake of water) and dehydration (release of water) are complex and can be influenced by several factors, including temperature, water vapor partial pressure, and the physical properties of the solid, such as particle size and surface area. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to study the kinetics of these processes in salt hydrates.
However, a thorough review of the available scientific literature did not yield specific kinetic data, such as activation energies or rate constants, for the hydration and dehydration of lithium thiocyanate hydrates. While studies on other lithium salts provide a framework for how such investigations are conducted, the specific kinetic parameters for the following transitions in the lithium thiocyanate system remain to be reported in detail:
Hydration:
Anhydrous LiSCN to LiSCN·H₂O
LiSCN·H₂O to LiSCN·2H₂O
Dehydration:
LiSCN·2H₂O to LiSCN·H₂O
LiSCN·H₂O to Anhydrous LiSCN
Due to the lack of specific experimental data on the kinetics of phase transformations and hydration/dehydration processes for this compound in the reviewed literature, a data table of kinetic parameters cannot be provided at this time. Further experimental research is required to determine these crucial thermodynamic and kinetic properties.
Computational and Theoretical Investigations of Lithium Thiocyanate Hydrate Systems
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium thiocyanate (B1210189) systems, DFT calculations have been employed to determine key physical and chemical properties.
Researchers have utilized DFT to calculate defect formation enthalpies in anhydrous lithium thiocyanate, a closely related compound. rsc.orgbohrium.com For instance, calculations using the PBE exchange-correlation functional, which is widely applied to ionic solids, have been performed. rsc.org In one study, these calculations for a fully relaxed cell of anhydrous LiSCN yielded lattice parameters of 12.988 Å, 3.682 Å, and 5.311 Å. rsc.org This theoretical approach allows for the optimization of the crystal structure's geometry, finding the lowest energy arrangement of atoms. By analyzing the electronic structure, DFT can elucidate the nature of chemical bonding, including the interactions between the lithium cation, the thiocyanate anion, and water molecules in the hydrate (B1144303). These calculations are foundational for understanding the material's stability and reactivity. The investigations are often supported by experimental techniques such as X-ray powder diffraction (XRPD) and infrared (IR) spectroscopy to validate the theoretical models. researchgate.netrsc.org
Ab Initio Computations for Energetics of Ion-Molecule Interactions and Ion Association
Ab initio computations, which are based on first principles of quantum mechanics without using experimental data for parameterization, are crucial for studying the energetics of interactions within lithium thiocyanate hydrate. These methods provide a detailed picture of ion-molecule interactions and the formation of ion pairs.
Studies combining linear infrared spectroscopy and ab initio computations have investigated the molecular origins of ion association in lithium-based electrolytes containing cyano-based salts. researchgate.net These computations reveal that the formation of contact-ion pairs (CIPs) is an energetically driven process, significantly influenced by the chemical nature of the lithium ion's solvation shell. researchgate.net For example, the favorability of ion pair formation can change dramatically based on the composition of the solvent molecules surrounding the lithium ion. researchgate.net This theoretical approach helps quantify the strength of interactions between the Li⁺ ion, the SCN⁻ anion, and the surrounding water molecules, explaining the speciation of ions in the system. researchgate.net
Molecular Dynamics (MD) Simulations for Understanding Transport Properties and Solvation Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Both classical and ab initio MD (AIMD) simulations have been used to study systems similar to this compound, providing insights into transport properties and solvation dynamics.
Classical MD simulations have been successfully applied to investigate the solvation structure and dynamics of the thiocyanate anion in various solvent mixtures. nih.gov These simulations can reveal preferential solvation, where one type of solvent molecule (like water) interacts more strongly with the ion than another. nih.gov AIMD simulations, while more computationally intensive, offer a more accurate description of the electronic interactions and are particularly useful for understanding the structure of concentrated salt solutions. acs.orguj.edu.pl In studies of similar lithium salt aqueous solutions, AIMD has been used to analyze the coordination of Li⁺ cations, showing a preference for interaction with water molecules and the formation of small water associates in concentrated solutions. acs.orguj.edu.pl These simulations are invaluable for interpreting how the local environment affects ionic mobility, diffusion coefficients, and ultimately, the material's conductivity. acs.org
Theoretical Modeling of Defect Chemistry and Ionic Conductivity
Theoretical models are essential for describing the defect chemistry and ionic conductivity of crystalline solids like lithium thiocyanate. For the anhydrous form, which serves as a model system, extensive theoretical work has been conducted.
Anhydrous LiSCN has been identified as a Schottky disordered material, where the primary mobile charge carriers are lithium vacancies (V'Li). researchgate.netrsc.org A detailed defect model has been developed, supported by impedance measurements and DFT calculations. researchgate.netrsc.org This model helps to explain the material's ionic transport properties. Despite having a relatively low Schottky defect formation enthalpy, anhydrous LiSCN exhibits a high migration enthalpy for lithium vacancies, which distinguishes it from similar lithium halides. rsc.orgbohrium.comrsc.org In the regime just below the melting point, where defect concentrations are high, theoretical models must account for Coulomb interactions between defects, which can lower the energy required to form new charge carriers. nih.gov Furthermore, models have been proposed to explain phenomena like frequency-dependent conductivity, which is thought to be related to the slow relaxation of the thiocyanate anion lattice after a Li⁺ ion jumps to an adjacent site. fz-juelich.dersc.org
| Parameter | Value (eV) | Source |
|---|---|---|
| Schottky Defect Formation Enthalpy | 0.6 ± 0.3 | rsc.orgbohrium.comrsc.org |
| Lithium Vacancy Migration Enthalpy | 0.89 ± 0.08 | rsc.orgbohrium.comrsc.org |
Prediction of Vibrational Frequencies and Interpretation of Spectroscopic Data
Theoretical calculations are a powerful tool for predicting the vibrational frequencies of molecules and crystals, which is critical for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy.
For lithium thiocyanate dihydrate, theoretical models have been applied to compute the fundamental vibrational frequencies of the water molecules within the crystal structure, using both harmonic and anharmonic approaches. digitellinc.com These calculations can accurately predict the vibrational frequencies, aiding in the interpretation of spectra related to OH stretches involved in hydrogen bonds of varying strengths. digitellinc.com In solution, the thiocyanate ion's CN stretch mode is a sensitive probe of its local environment. researchgate.netosti.govwhiterose.ac.uk Theoretical calculations, often used alongside techniques like Fourier-transform infrared spectroscopy (FTIR), help assign specific frequencies to different ionic species. researchgate.netosti.gov For example, the CN stretch for a "free" thiocyanate anion appears at a different frequency than for a thiocyanate anion in a contact ion pair with a lithium cation. osti.gov
| Species | Frequency (cm⁻¹) | Source |
|---|---|---|
| Free SCN⁻ Anion | ~2057 | osti.gov |
| SCN⁻ in Contact Ion Pair (CIP) with Li⁺ | ~2072 | osti.gov |
Analysis of Atomic Charges and Electronic Density Rearrangements Upon Lithium Ion Coordination
Understanding how the electronic charge is distributed among atoms and how this distribution changes upon ion coordination is fundamental to explaining the chemical bonding and reactivity in this compound.
Ab initio computations provide a means to perform detailed analyses of atomic charges and electron density. researchgate.net Such analyses have shown that the formation of contact ion pairs between lithium and thiocyanate is directly linked to the ability of the surrounding solvent molecules to rearrange their electronic density when they coordinate to the lithium ion. researchgate.net This electronic rearrangement stabilizes the coordinated structure. By calculating how the electron density shifts from the coordinating atoms (e.g., the nitrogen or sulfur of the thiocyanate, or the oxygen of water) toward the lithium cation, researchers can gain a quantitative understanding of the nature and strength of the Li⁺-anion and Li⁺-water bonds. This information provides a molecular-level framework for explaining ion speciation and the stability of different coordination environments. researchgate.net
Advanced Applications and Emerging Research Frontiers for Lithium Thiocyanate Hydrate
Development as Electrolyte Materials in Lithium-Ion Batteries
Lithium thiocyanate (B1210189) hydrate (B1144303) is under intensive investigation as a key component in next-generation electrolytes for lithium-ion batteries. Its contributions span from enhancing fundamental transport properties to enabling advanced electrolyte formulations like solid-state and high-concentration systems.
Enhancing Ionic Conductivity and Overall Battery Performance
Research has shown that anhydrous LiSCN is a Schottky disordered material where lithium vacancies are the primary mobile charge carriers. However, the concentration and mobility of these vacancies are low, leading to minimal ionic conductivity. The introduction of water, even at levels of approximately 1000 ppm, can increase the ionic conductivity by about three orders of magnitude. In these instances, water acts as a donor dopant, increasing the concentration of lithium vacancies and simultaneously enhancing their mobility.
The level of hydration has a profound impact on conductivity. The molten dihydrate form, in particular, can achieve high conductivity values, making it a subject of research for specialized applications.
Table 1: Ionic Conductivity of Lithium Thiocyanate Forms
| Form | Temperature (°C) | Ionic Conductivity (S/cm) |
|---|---|---|
| Anhydrous LiSCN | 25 | 1 x 10⁻¹³ |
| LiSCN · xH₂O (~1000 ppm H₂O) | 25 | ~1 x 10⁻¹⁰ |
This table presents illustrative data based on reported research findings to highlight the impact of hydration on ionic conductivity.
Applications in Solid-State Polymer Electrolytes and Plastic Crystalline Electrolytes
Solid-state electrolytes are a key focus of battery research, aiming to improve safety and energy density by replacing flammable liquid electrolytes. Lithium thiocyanate is a promising salt for use in solid polymer electrolytes (SPEs). prochemonline.com
In one area of study, LiSCN has been incorporated into biodegradable poly(ε-caprolactone) (PCL) polymer films. port.ac.uk Research findings indicate that the addition of LiSCN decreases the crystallinity of the PCL polymer matrix. This increase in the amorphous phase of the polymer is crucial as ionic conduction in SPEs primarily occurs through these regions, where polymer segmental motion facilitates ion transport. The interaction between the lithium ions (Li⁺) and the carbonyl groups on the PCL chains further aids in the dissociation of the salt and the mobility of the charge carriers. port.ac.uk
Plastic crystalline electrolytes represent another frontier in solid-state batteries. These materials consist of a plastic crystal matrix, such as succinonitrile (B93025), doped with a lithium salt. While specific research on LiSCN in these systems is emerging, the principle relies on the high diffusivity and solvating power of the plastic crystal matrix to achieve high ionic conductivity, nearing that of liquid electrolytes, while maintaining a solid-like form. mdpi.com
Role in High-Concentration Electrolytes and Solvate Ionic Liquids for Enhanced Properties (e.g., Oxidative Stability, Li+ Transport)
The performance of conventional lithium-ion battery electrolytes, typically a 1 M solution of a lithium salt in organic carbonates, is often limited by factors like a narrow electrochemical stability window. High-concentration electrolytes (HCEs) and a subclass known as solvate ionic liquids (SILs) are being explored to overcome these limitations. Lithium thiocyanate has been a model salt in foundational studies of these systems.
In glyme-based electrolytes, increasing the concentration of LiSCN leads to a transition from a regular electrolyte (RE) to SIL and HCE regimes. A SIL is formed when the solvent molecules (glyme) are fully coordinated with the lithium cations, creating stable [Li(glyme)]⁺ solvate cations and leaving the SCN⁻ anions free. In HCEs, the salt concentration is even higher, leading to the formation of a complex network of ionic aggregates.
Studies on LiSCN-glyme systems have revealed that these high-concentration regimes exhibit enhanced ionicities compared to regular electrolytes. This is attributed to a shift in the charge-carrying species from simple ions to larger charged aggregates, which can alter the Li⁺ transport mechanism and improve properties like oxidative stability. The weak ionic association of the thiocyanate anion (SCN⁻) compared to some other anions makes it a useful candidate for forming stable solvate structures.
Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Layer Formation
The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. youtube.comgrepow.com The composition and stability of the SEI are critical for the long-term cyclability and safety of the battery. youtube.comnih.gov The electrolyte components, including the salt's anion, play a direct role in the SEI's formation and properties. youtube.com
Recent research, particularly in the context of high-energy lithium-sulfur (Li-S) batteries, has highlighted a unique role for the thiocyanate anion. Studies have shown that the SCN⁻ anion actively participates in the formation of the SEI on a lithium metal anode. nih.gov It promotes the development of a stable and Li₃N-enriched SEI layer. nih.gov This specific composition is advantageous as it can effectively suppress the formation of lithium dendrites and enhance the cycling stability of the battery, demonstrating that the electrolyte anion can be strategically chosen to engineer a more robust anode-electrolyte interface. nih.gov
Utilization as a Vibrational Probe for Studying Electrolyte Microstructures and Dynamics
Beyond its role as an active electrolyte component, lithium thiocyanate serves as a valuable spectroscopic probe for investigating the complex molecular interactions within electrolytes. The thiocyanate anion has a strong and distinct vibrational signature, particularly its C≡N stretching mode, which is sensitive to its local environment. This makes it an excellent tool for techniques like Raman and Infrared (IR) spectroscopy.
By monitoring shifts in the frequency and shape of the SCN⁻ vibrational bands, researchers can gain detailed insights into:
Ion Pairing: The degree to which Li⁺ and SCN⁻ ions are associated or dissociated in a solvent.
Solvation Shell Structure: The way solvent molecules arrange themselves around the lithium cations and thiocyanate anions.
Aggregate Formation: The presence and nature of larger ionic clusters in high-concentration electrolytes and SILs.
In one exemplary study, spectroscopic analysis of LiSCN dihydrate using different isotopes of water (H₂O and D₂O) allowed for a detailed interpretation of hydrogen bonding strengths and water-water interactions within the crystal hydrate structure. This fundamental understanding of interactions at the molecular level is crucial for designing electrolytes with tailored properties.
Reagent in the Synthesis of Novel Lithium Compounds and Materials
Lithium thiocyanate hydrate also functions as a versatile precursor and reagent in the synthesis of new lithium-containing materials and compounds. prochemonline.comsigmaaldrich.com Its solubility in various organic solvents makes it a useful starting material in coordination chemistry and materials science. prochemonline.com
A notable application is in the synthesis of novel lithium-thiocyanate solvates. For example, by reacting anhydrous LiSCN in tetrahydrofuran (B95107) (THF), researchers have successfully synthesized and characterized new crystalline compounds such as Li[SCN]·THF and Li[SCN]·2THF. nih.govrsc.org In these structures, the THF solvent molecules are directly incorporated into the crystal lattice, coordinated to the lithium ions. nih.govrsc.org The synthesis of such materials allows for the systematic study of lithium coordination environments, which provides fundamental knowledge that can inform the design of new ion conductors and other functional materials.
Applications in Electrochemical Capacitors and Other Energy Storage Systems
This compound is emerging as a significant compound in the field of energy storage, particularly in the development of advanced electrochemical capacitors and lithium-ion batteries. Its utility stems from its excellent ionic conductivity and its role as a redox-active electrolyte, which can enhance the energy density and performance of these devices. prochemonline.comchemimpex.com
Researchers have investigated aqueous solutions of lithium thiocyanate (LiSCN) as electrolytes for high-voltage carbon/carbon electrochemical capacitors. sigmaaldrich.comrsc.org These thiocyanate-based electrolytes are noted for being inexpensive and highly conductive, allowing a symmetric carbon/carbon system to achieve a cell voltage of 1.6 V. rsc.orgresearchgate.net The thiocyanate ion (SCN⁻) itself is redox-active, which contributes to the device's energy capacity, offering performance comparable to iodide-based electrolytes. researchgate.net
Table 1: Performance Characteristics of Thiocyanate-Based Electrolytes in Electrochemical Capacitors This table summarizes key performance metrics for various alkali metal and ammonium (B1175870) thiocyanate electrolytes as reported in research studies.
| Electrolyte Salt | Cation | Reported Cell Voltage (Symmetric Carbon System) | Key Advantage |
| Lithium Thiocyanate (LiSCN) | Li⁺ | 1.6 V rsc.orgresearchgate.net | Redox-activity enhances energy storage rsc.org |
| Potassium Thiocyanate (KSCN) | K⁺ | 1.6 V rsc.orgresearchgate.net | High conductivity and cost-effective rsc.org |
| Sodium Thiocyanate (NaSCN) | Na⁺ | 1.6 V rsc.orgresearchgate.net | Good performance during cycling rsc.org |
| Ammonium Thiocyanate (NH₄SCN) | NH₄⁺ | 1.6 V rsc.orgresearchgate.net | Very high ionic conductivity (up to 401 mS/cm) rsc.orgresearchgate.net |
Exploration in Analytical Chemistry for Metal Ion Detection and Quantification
This compound serves as a valuable reagent in analytical chemistry, particularly for the detection and quantification of metal ions. chemimpex.com Its utility in this area is linked to the ability of the thiocyanate ion to form stable and often colored complexes with various metal ions, enabling their analysis through spectroscopic methods. prochemonline.com
A significant application is in the selective separation and recycling of critical metals from spent lithium-ion batteries. prochemonline.com Studies have shown that a combination of lithium and thiocyanate ions can effectively facilitate the separation of valuable metals, such as cobalt, from other battery components. prochemonline.com This process presents a promising avenue for developing advanced, sustainable recycling techniques, reducing waste and improving the efficiency of metal recovery from electronic devices. prochemonline.com
Furthermore, lithium thiocyanate is used in specialized laboratory research and chemical studies. prochemonline.com It acts as a reagent for synthesizing various metal-thiocyanate complexes and other thiocyanate-based compounds. prochemonline.com Its solubility in organic solvents also makes it useful in coordination chemistry and for spectroscopic analysis of ion pairing and solvation dynamics in polymer electrolytes. prochemonline.com
Table 2: Applications of this compound in Analytical Processes This table outlines the roles and methodologies where this compound is applied for metal ion analysis and separation.
| Application Area | Role of Lithium Thiocyanate | Technique/Methodology | Target Metal Example |
| Environmental Monitoring | Reagent for metal ion detection and quantification chemimpex.com | Spectroscopic Analysis | Various heavy metals |
| Battery Recycling | Facilitates selective separation of metals prochemonline.com | Metal Extraction / Hydrometallurgy | Cobalt prochemonline.com |
| Coordination Chemistry | Synthesis of metal-thiocyanate complexes prochemonline.com | Chemical Synthesis | Transition metals |
| Materials Research | Spectroscopic probe for studying ionic interactions prochemonline.com | Raman and Infrared Spectroscopy | N/A |
Future Directions and Opportunities for this compound Research
The unique properties of this compound position it as a compound of interest for future research across several scientific and industrial domains. The ongoing demand for more efficient and sustainable technologies provides a fertile ground for further exploration of its applications.
Key future research directions include:
Next-Generation Energy Storage: A primary focus will be on optimizing its use in solid-state batteries and high-energy electrochemical capacitors. prochemonline.com Research is needed to overcome current limitations, such as the limited lifespan of thiocyanate-based capacitor systems, to unlock their full potential. researchgate.net
Sustainable Metal Recycling: Expanding its application in hydrometallurgy for recycling is a promising opportunity. prochemonline.com Future studies could focus on developing selective extraction protocols for a wider range of valuable metals from electronic waste, enhancing the sustainability of battery production. prochemonline.com
Advanced Materials Synthesis: Its role as a reagent in synthesizing novel thiocyanate compounds and metal-organic frameworks could lead to new materials with unique electronic, optical, or catalytic properties. prochemonline.com
Fundamental Defect Chemistry: Further investigation into the ion transport mechanisms and defect chemistry of anhydrous and hydrated forms of lithium thiocyanate can provide fundamental insights into ionic conductivity in solid materials. rsc.orgiaea.org Understanding these mechanisms is crucial for designing better ionic conductors for various electrochemical applications.
Table 3: Summary of Future Research Opportunities for this compound This table summarizes potential research avenues, the associated challenges, and the potential impact of the research.
| Research Area | Key Challenges | Potential Impact |
| High-Energy Electrochemical Capacitors | Improving the cycling stability and lifespan of the system researchgate.net | Development of environmentally friendly, low-cost, high-voltage energy storage devices rsc.org |
| Solid-State Batteries | Enhancing long-term stability and performance within solid polymer electrolytes | Creation of safer, next-generation batteries with high energy density prochemonline.com |
| E-Waste Recycling | Optimizing selectivity and efficiency for various critical metals | Increased sustainability in the electronics and battery industries through a circular economy for metals prochemonline.com |
| Novel Material Synthesis | Controlling the structure and properties of new thiocyanate-based compounds | Discovery of new materials for catalysis, sensors, or electronic applications prochemonline.com |
Q & A
Q. What are the standard methods for synthesizing lithium thiocyanate hydrate, and how can purity be verified?
this compound (LiSCN·xH₂O) is typically synthesized by reacting lithium hydroxide (LiOH) with thiocyanic acid (HSCN) or via salt metathesis reactions. For example, mixing aqueous lithium sulfate with barium thiocyanate yields LiSCN after filtering out barium sulfate . Hydrate formation is confirmed through thermogravimetric analysis (TGA) to quantify water content and X-ray diffraction (XRD) to verify crystal structure . Purity can be assessed via elemental analysis (C, N, S content) and ion chromatography to detect residual anions (e.g., sulfate).
Q. How does the hydration state of this compound influence its solubility and reactivity?
The solubility of LiSCN·xH₂O in water is 54.5 g/100 g solution at 25°C, with the dihydrate (LiSCN·2H₂O) being the stable phase under ambient conditions . Hydration state affects reactivity: anhydrous LiSCN reacts violently with water (releasing toxic gases), while the hydrate’s deliquescent nature necessitates storage in dry environments to prevent unintended hydrolysis .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- FTIR : Peaks at ~2050 cm⁻¹ (C≡N stretch) and 750 cm⁻¹ (C-S stretch) confirm the thiocyanate anion .
- Raman spectroscopy : Useful for distinguishing coordinated vs. free SCN⁻ ions in polymer composites .
- NMR : ⁷Li NMR can probe local ionic environments in solid-state electrolytes .
Advanced Research Questions
Q. How can this compound be integrated into biodegradable polymer electrolytes, and what experimental parameters are critical?
LiSCN·xH₂O is dispersed in polymers like poly(ε-caprolactone) (PCL) to enhance ionic conductivity. Key parameters include:
- Salt concentration : Optimal at 20–30 wt% to balance conductivity and mechanical stability .
- Processing conditions : Solution casting under anhydrous environments to prevent salt hydrolysis .
- Characterization : Electrochemical impedance spectroscopy (EIS) measures conductivity (10⁻⁴–10⁻³ S/cm at 30°C), while XRD identifies salt-polymer interactions .
Q. How should researchers address contradictions in reported conductivity values for this compound-based electrolytes?
Discrepancies arise from variations in hydration levels, polymer matrix crystallinity, and measurement conditions. To resolve contradictions:
- Standardize hydration states via TGA before testing .
- Control humidity during EIS measurements to avoid water uptake .
- Compare data using normalized metrics (e.g., conductivity vs. salt concentration) .
Q. What safety protocols are essential when handling this compound in reactive environments?
- Hazard mitigation : Use gloves, face shields, and fume hoods due to risks of skin corrosion (H314) and toxic gas release (EUH029) upon water contact .
- Spill management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions .
- Waste disposal : Treat aqueous waste with excess calcium hydroxide to precipitate thiocyanate ions before landfill disposal .
Q. How does the hygroscopic nature of this compound impact experimental reproducibility in humidity-sensitive studies?
The compound’s deliquescence introduces variability in hydration states, altering ionic conductivity and reaction kinetics. Mitigation strategies include:
- Storing samples in argon-filled gloveboxes (<1 ppm H₂O) .
- Pre-drying salts at 100°C under vacuum (for anhydrous form) .
- Monitoring ambient humidity with real-time sensors during experiments .
Methodological Considerations
Q. What experimental designs are recommended for studying ion transport mechanisms in this compound composites?
- Variable-temperature EIS : To calculate activation energy (Eₐ) of ion conduction .
- Pulsed-field gradient NMR : To differentiate Li⁺ and SCN⁻ mobility .
- Molecular dynamics simulations : To model ion-polymer interactions and validate experimental data .
Q. How can researchers optimize the trade-off between ionic conductivity and mechanical strength in LiSCN-based electrolytes?
- Crosslinking : Introduce covalent bonds in polymers (e.g., UV-cured PCL) to enhance mechanical robustness without sacrificing conductivity .
- Nanofiller addition : Incorporate SiO₂ nanoparticles to improve tensile strength while maintaining ion mobility .
Data Interpretation and Validation
Q. What analytical approaches validate the absence of decomposition products in aged this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
